Brexpiprazole S-oxide is a metabolite of brexpiprazole, an atypical antipsychotic medication primarily used for the treatment of schizophrenia and as an adjunct in major depressive disorder. Brexpiprazole itself is a novel agent that acts on various neurotransmitter systems, including dopamine and serotonin receptors, which are crucial in modulating mood and behavior. The S-oxide form is significant as it may exhibit different pharmacological properties compared to its parent compound.
Brexpiprazole was developed by Otsuka Pharmaceutical Co., Ltd. and received approval from the U.S. Food and Drug Administration in 2015. The compound is synthesized through a series of chemical reactions involving various intermediates, ultimately leading to its active form.
Brexpiprazole S-oxide falls under the category of psychoactive substances, specifically within the class of antipsychotics. It is structurally related to other piperazine-based compounds and is classified as a serotonin-dopamine activity modulator.
The synthesis of brexpiprazole involves several key steps:
The synthetic route typically involves using solvents such as methanol or ethanol and bases like sodium carbonate. Reaction conditions are optimized for temperature and time to maximize yield and purity, often exceeding 99% purity with total yields above 80% .
Brexpiprazole S-oxide has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological activity. The molecular formula is CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms.
The compound's molecular weight is approximately 435.97 g/mol. Its structural features include:
These structural components are critical for its interaction with neurotransmitter receptors.
Brexpiprazole S-oxide can undergo various chemical reactions typical for organic compounds, including:
Reactions are typically conducted under controlled conditions to prevent degradation or unwanted by-products. Analytical methods such as high-performance liquid chromatography are employed to monitor reaction progress and product purity .
Brexpiprazole S-oxide is believed to exert its effects through modulation of serotonin and dopamine receptors. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while antagonizing 5-HT2A receptors.
This unique mechanism allows brexpiprazole S-oxide to balance dopaminergic activity in the brain, which is beneficial in treating psychotic symptoms without the severe side effects associated with traditional antipsychotics.
Studies have shown that brexpiprazole has a favorable pharmacokinetic profile with a half-life conducive for once-daily dosing, enhancing patient compliance.
Brexpiprazole S-oxide is typically presented as a white to off-white powder. It exhibits good solubility in organic solvents like methanol but limited solubility in water.
Key chemical properties include:
Brexpiprazole S-oxide primarily serves as a pharmacologically active metabolite of brexpiprazole, contributing to its therapeutic effects in treating psychiatric disorders. Research continues into its potential applications in other areas such as anxiety disorders and mood stabilization due to its favorable receptor profile.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3